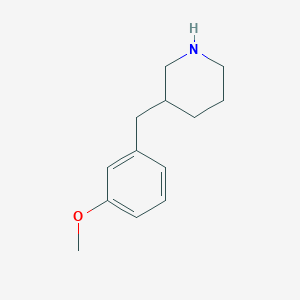

3-(3-Methoxybenzyl)piperidine

Übersicht

Beschreibung

3-(3-Methoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is known for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Methoxybenzyl)piperidine involves the reaction of 3-methoxybenzyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:

Reactants: 3-methoxybenzyl chloride and piperidine.

Solvent: Anhydrous ethanol or another suitable solvent.

Base: Sodium hydroxide or potassium carbonate.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to overnight.

The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxybenzyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(3-Hydroxybenzyl)piperidine.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted benzyl piperidines.

Wissenschaftliche Forschungsanwendungen

Pain Management

Recent studies have highlighted the potential of piperidine derivatives as dual-action ligands targeting histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. For instance, compounds that include a piperidine structure have shown promise in modulating pain responses through their action on these receptors, indicating that 3-(3-Methoxybenzyl)piperidine could be beneficial in developing new analgesics .

Neurological Disorders

The compound has been explored for its effects on neurotransmission, particularly concerning schizophrenia and cognitive dysfunctions. Piperidine derivatives have been identified as selective GlyT1 inhibitors, which are crucial for regulating glycine levels in the brain. This modulation is significant for addressing the negative symptoms of schizophrenia, which are often resistant to conventional treatments . The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can enhance selectivity and potency against specific targets involved in these disorders.

Colchicine Binding Site Inhibition

Recent investigations into novel piperidine derivatives have revealed their potential as colchicine binding site inhibitors. For example, certain derivatives demonstrated significant anticancer activity against prostate cancer cells (PC3), showing an IC50 value of 0.81 µM, which is notably more potent than traditional chemotherapeutics like 5-fluorouracil . These compounds were found to induce apoptosis and inhibit epithelial-mesenchymal transition (EMT), suggesting their utility in cancer therapy.

Structure-Activity Relationships

The design of piperidine-based compounds has been guided by SAR studies that focus on enhancing interactions with target proteins involved in cancer progression. For instance, modifications such as introducing benzylamine groups have been shown to improve binding affinity and inhibitory activity against cathepsin K, an enzyme associated with bone resorption . This approach underscores the importance of structural optimization in developing effective anticancer agents.

Summary of Key Findings

Wirkmechanismus

The mechanism of action of 3-(3-Methoxybenzyl)piperidine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation leads to its antipsychotic and analgesic effects. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Methoxybenzyl)piperazine

- 1-(3-Methoxybenzyl)-4-piperidinol

- 1-(2,3-Dimethoxybenzyl)piperidine hydrochloride

- 1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine

- (3-Methoxybenzyl)triphenyltin

Uniqueness

Compared to similar compounds, 3-(3-Methoxybenzyl)piperidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with its molecular targets effectively .

Biologische Aktivität

3-(3-Methoxybenzyl)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxybenzyl substituent on the piperidine ring, which influences its interaction with various biological targets, particularly in neuropharmacology.

The molecular formula of this compound is with a molecular weight of approximately 201.28 g/mol. The compound is typically available as a hydrochloride salt, enhancing its solubility, which is crucial for biological assays and applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies indicate that this compound may influence serotonin and dopamine pathways, critical for mood regulation and cognitive function. Its structure suggests potential binding to various receptors within the central nervous system, although the specific mechanisms remain to be fully elucidated.

Pharmacological Activities

Research has highlighted several key areas where this compound exhibits notable biological activities:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 4-(3-Methoxybenzyl)piperidine Hydrochloride | Para substitution on piperidine | Different binding properties |

| N-Methyl-3-(3-methoxybenzyl)piperidine | Methylated nitrogen | Altered pharmacokinetics |

| 1-(3-Methoxyphenyl)piperazine | Piperazine ring | Different receptor interactions |

This table illustrates how variations in substitution can lead to differences in pharmacological profiles and potential therapeutic applications.

Case Studies and Research Findings

- Neuropharmacological Studies : A study investigated the binding affinity of various piperidine derivatives to SERT and dopamine receptors, revealing that modifications at the methoxy position significantly altered receptor affinity and selectivity .

- Analgesic Activity : In a series of experiments comparing various piperidine derivatives, compounds similar to this compound demonstrated significant analgesic effects in animal models, suggesting further exploration in pain management could be warranted .

- Anti-inflammatory Research : Research focusing on the anti-inflammatory properties of piperidine derivatives indicated that compounds with similar structural features to this compound exhibited dual inhibition of inflammatory mediators, making them candidates for further development as therapeutic agents.

Eigenschaften

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKSLDMVANTJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588799 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766487-11-0 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride?

A: The determination of the crystal structure of EED in complex with this compound hydrochloride provides valuable insights into how this specific compound interacts with EED at a molecular level. [] This information is crucial for understanding the compound's mechanism of action as a potential inhibitor of EED, a protein involved in epigenetic regulation. By analyzing the binding interactions, researchers can gain insights into the structural features important for activity and potentially design more potent and selective EED inhibitors. This could have implications for developing novel therapeutic strategies targeting EED-mediated processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.